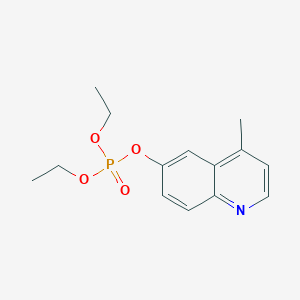![molecular formula C13H24OSi2 B14593912 {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane CAS No. 61499-44-3](/img/structure/B14593912.png)
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound that features a silicon atom bonded to both phenyl and methoxy groups. This compound is part of a broader class of silyl ethers, which are commonly used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of dimethylphenylsilane with an appropriate alkylating agent under controlled conditions. One common method is the hydrosilylation of vinyl ethers or alkenes using a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of contamination and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silyl ether back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silyl ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of functional groups is crucial.
Medicine: In medicinal chemistry, it aids in the development of pharmaceuticals by protecting sensitive functional groups during multi-step syntheses.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane exerts its effects involves the formation of stable silyl ethers. The silicon atom forms strong bonds with oxygen, providing stability to the protected alcohol. This stability is crucial in preventing unwanted side reactions during synthetic processes. The compound can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds are also used as protecting groups for alcohols but are less sterically hindered compared to {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane.
Tert-Butyldimethylsilyl ethers: These provide greater steric protection and are more resistant to acidic conditions.
Triisopropylsilyl ethers: Known for their bulkiness, they offer excellent protection but require harsher conditions for deprotection.
Uniqueness
This compound is unique due to its balance of steric hindrance and ease of removal. The phenyl group provides additional stability, making it suitable for protecting alcohols in complex synthetic routes where other silyl ethers might fail.
Properties
CAS No. |
61499-44-3 |
|---|---|
Molecular Formula |
C13H24OSi2 |
Molecular Weight |
252.50 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H24OSi2/c1-14-16(4,5)12-11-15(2,3)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI Key |
LGJHNTIUYCUEOE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



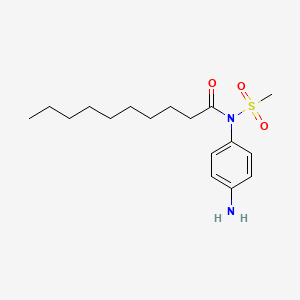


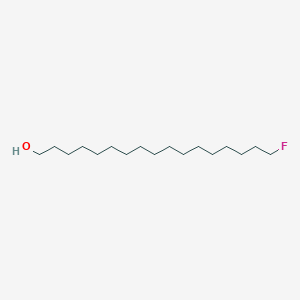
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

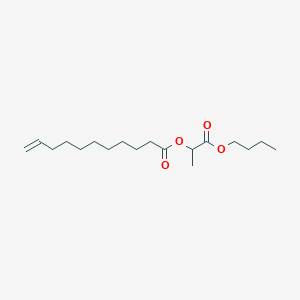
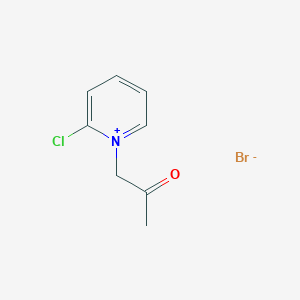
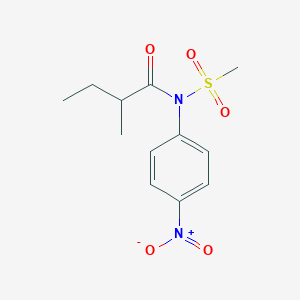
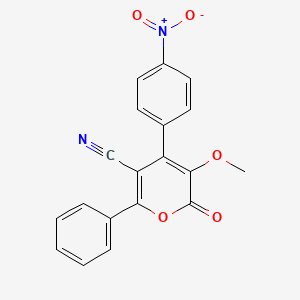
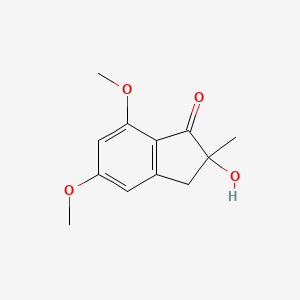
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
